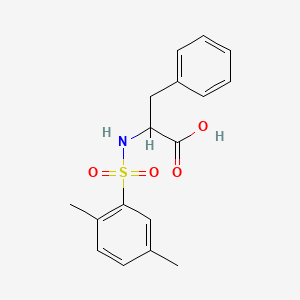![molecular formula C15H25N3 B1519670 4-[4-(3-甲基苯基)哌嗪-1-基]丁烷-2-胺 CAS No. 1087784-53-9](/img/structure/B1519670.png)
4-[4-(3-甲基苯基)哌嗪-1-基]丁烷-2-胺
描述
“4-[4-(3-Methylphenyl)piperazin-1-yl]butan-2-amine” is a chemical compound with the CAS Number: 90931-05-8 . Its IUPAC name is 4-[4-(3-methylphenyl)-1-piperazinyl]-1-butanamine . The compound has a molecular weight of 247.38 . It is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “4-[4-(3-Methylphenyl)piperazin-1-yl]butan-2-amine” is 1S/C15H25N3/c1-14-5-4-6-15(13-14)18-11-9-17(10-12-18)8-3-2-7-16/h4-6,13H,2-3,7-12,16H2,1H3 . This indicates that the compound has a molecular formula of C15H25N3 .Physical And Chemical Properties Analysis
“4-[4-(3-Methylphenyl)piperazin-1-yl]butan-2-amine” is a liquid at room temperature . It has a molecular weight of 247.38 .科学研究应用
农业化学
最后,该化合物可以在农业化学领域找到应用,用于开发新型杀虫剂或除草剂。其哌嗪核心是许多农用化学品中常见的基序,对其结构的修饰可以导致具有特定害虫控制特性的产品。
每个应用领域都为利用4-[4-(3-甲基苯基)哌嗪-1-基]丁烷-2-胺的化学特性进行科学进步提供了独特的机会。 虽然此分析基于该化合物的理论潜力,但实际研究和开发可能会揭示更多应用 .
安全和危害
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it poses certain health hazards . The hazard statements associated with the compound are H302, H315, H318, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
作用机制
Target of Action
It is known that piperazine derivatives often interact with the central nervous system, specifically targeting neurotransmitter receptors .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-[4-(3-Methylphenyl)piperazin-1-yl]butan-2-amine . .
生化分析
Biochemical Properties
4-[4-(3-Methylphenyl)piperazin-1-yl]butan-2-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound can bind to specific enzymes, altering their catalytic activity and affecting metabolic pathways . Additionally, it interacts with proteins involved in cell signaling, modulating their function and impacting cellular communication
Cellular Effects
The effects of 4-[4-(3-Methylphenyl)piperazin-1-yl]butan-2-amine on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of signaling proteins, leading to changes in cellular responses to external stimuli . Additionally, it can alter gene expression patterns, impacting the production of proteins involved in critical cellular functions . These effects highlight the compound’s potential as a research tool for studying cellular processes and developing new therapeutic strategies.
Molecular Mechanism
The molecular mechanism of 4-[4-(3-Methylphenyl)piperazin-1-yl]butan-2-amine involves its interactions with biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, influencing their activity and function . For instance, it may inhibit or activate enzymes by binding to their active sites, altering their catalytic properties . Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[4-(3-Methylphenyl)piperazin-1-yl]butan-2-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods . It may degrade under certain conditions, leading to changes in its effects on cells and tissues . Understanding these temporal effects is crucial for optimizing experimental conditions and ensuring reliable results in research.
Dosage Effects in Animal Models
The effects of 4-[4-(3-Methylphenyl)piperazin-1-yl]butan-2-amine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Additionally, high doses may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for research and therapeutic applications . These dosage effects are essential for understanding the compound’s potential benefits and risks in various experimental settings.
Metabolic Pathways
4-[4-(3-Methylphenyl)piperazin-1-yl]butan-2-amine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, the compound can influence the activity of enzymes involved in amino acid metabolism, affecting the production and degradation of key metabolites . Additionally, it may interact with cofactors that modulate enzyme activity, further influencing metabolic pathways
Transport and Distribution
The transport and distribution of 4-[4-(3-Methylphenyl)piperazin-1-yl]butan-2-amine within cells and tissues are critical factors that influence its activity and function . The compound can be transported by specific transporters and binding proteins, affecting its localization and accumulation in different cellular compartments . Additionally, its distribution within tissues can impact its overall effects on cellular function and metabolism . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of 4-[4-(3-Methylphenyl)piperazin-1-yl]butan-2-amine is crucial for its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, influencing gene expression and protein synthesis . Alternatively, it may accumulate in the cytoplasm, affecting cellular signaling and metabolism
属性
IUPAC Name |
4-[4-(3-methylphenyl)piperazin-1-yl]butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3/c1-13-4-3-5-15(12-13)18-10-8-17(9-11-18)7-6-14(2)16/h3-5,12,14H,6-11,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWNGHGXDIZFTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CCC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(2,4-Dimethylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1519587.png)
![1-[4-chloro-2-(trifluoromethyl)phenyl]-5-(chloromethyl)-1H-1,2,3,4-tetrazole](/img/structure/B1519588.png)
![1-[2-(1H-Pyrazol-1-YL)phenyl]ethanamine](/img/structure/B1519590.png)
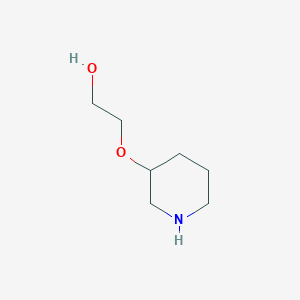


![2-[Cyclopentyl(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B1519594.png)
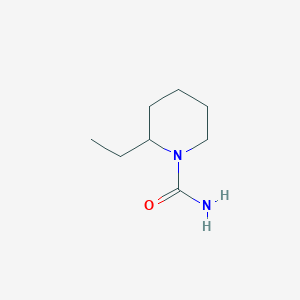
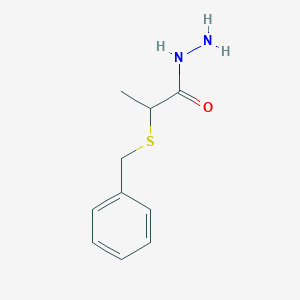
![Benzenesulfonic acid 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-6-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1519600.png)
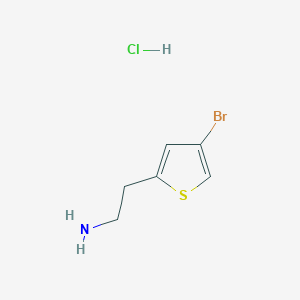
![[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride](/img/structure/B1519603.png)
